Cas no 258506-66-0 (2-Chloro-6-iodopyridine)

2-Chloro-6-iodopyridine is a halogenated pyridine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, featuring both chloro and iodo substituents at the 2- and 6-positions, enables selective functionalization, making it valuable for cross-coupling reactions such as Suzuki, Negishi, and Stille couplings. The compound’s high reactivity and stability under various conditions facilitate its application in constructing complex heterocyclic frameworks. It is particularly useful in medicinal chemistry for developing bioactive molecules and agrochemicals. Available in high purity, 2-Chloro-6-iodopyridine ensures reliable performance in demanding synthetic workflows. Proper handling and storage are recommended due to its sensitivity to light and moisture.
2-Chloro-6-iodopyridine structure
2-Chloro-6-iodopyridine structure
Product Name:2-Chloro-6-iodopyridine
CAS No:258506-66-0
MF:C5H3ClIN
MW:239.441492319107
MDL:MFCD07784182
CID:67283
PubChem ID:329771395
Update Time:2025-10-31

2-Chloro-6-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-iodopyridine
    • 2-Chloro-6-iodo-pyridine
    • PYRIDINE, 2-CHLORO-6-IODO-
    • PubChem8082
    • 6-chloro-2-iodopyridine
    • Pyridine,2-chloro-6-iodo-
    • 2-chloranyl-6-iodanyl-pyridine
    • LSAOLINSZGYDOV-UHFFFAOYSA-N
    • SBB054300
    • RP28377
    • FCH1324527
    • AB42915
    • VP10780
    • HCH0019395
    • 2-Chloro-6-iodo-pyridine, AldrichCPR
    • F20959
    • DTXSID50596605
    • A818050
    • 2.5-Dibromoaniline
    • AKOS015851288
    • AS-18952
    • FT-0657287
    • CS-0041633
    • SCHEMBL3718131
    • AC-14611
    • 258506-66-0
    • MFCD07784182
    • J-508944
    • 2-Chloro-iodopyridine
    • DB-020885
    • DTXCID80547367
    • 892-865-3
    • MDL: MFCD07784182
    • Inchi: 1S/C5H3ClIN/c6-4-2-1-3-5(7)8-4/h1-3H
    • InChI Key: LSAOLINSZGYDOV-UHFFFAOYSA-N
    • SMILES: IC1C=CC=C(N=1)Cl

Computed Properties

  • Exact Mass: 238.90000
  • Monoisotopic Mass: 238.9
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Density: 2.052
  • Melting Point: 42-43 °C(lit.)
  • Boiling Point: 255 ºC
  • Flash Point: 108 ºC
  • Refractive Index: 1.642
  • PSA: 12.89000
  • LogP: 2.33960

2-Chloro-6-iodopyridine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xn Xi
  • HazardClass:IRRITANT
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
  • Risk Phrases:R22

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2-Chloro-6-iodopyridine Production Method

2-Chloro-6-iodopyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:258506-66-0)2-Chloro-6-iodopyridine
Order Number:A818050
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):231.0
Email:sales@amadischem.com

Additional information on 2-Chloro-6-iodopyridine

Introduction to 2-Chloro-6-iodopyridine (CAS No: 258506-66-0)

2-Chloro-6-iodopyridine, with the chemical formula C₅H₃ClIN��, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound, identified by its CAS number 258506-66-0, has garnered attention due to its versatile reactivity and utility in synthesizing various biologically active molecules. The presence of both chloro and iodine substituents on the pyridine ring enhances its compatibility with a wide range of chemical transformations, making it a valuable building block in medicinal chemistry.

The pyridine core is a cornerstone in the development of pharmaceuticals, with its nitrogen atom enabling coordination with metal centers and participation in hydrogen bonding. The introduction of electron-withdrawing groups such as chlorine and iodine modifies the electronic properties of the ring, influencing its interaction with biological targets. In recent years, 2-Chloro-6-iodopyridine has been extensively studied for its role in constructing heterocyclic compounds, which are prevalent in many drugs on the market today.

One of the most compelling aspects of 2-Chloro-6-iodopyridine is its utility in cross-coupling reactions. The iodine atom, being more electron-deficient than chlorine, readily participates in palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in forming carbon-carbon bonds, a fundamental requirement for constructing complex molecular architectures. For instance, recent studies have demonstrated the use of 2-Chloro-6-iodopyridine in synthesizing novel antiviral agents by introducing aryl or vinyl groups through these coupling reactions.

In addition to cross-coupling reactions, 2-Chloro-6-iodopyridine serves as a precursor in the preparation of nucleoside analogs. Nucleoside analogs are crucial in antiviral and anticancer therapies due to their ability to mimic natural nucleosides and interfere with DNA or RNA synthesis. Researchers have leveraged the reactivity of 2-Chloro-6-iodopyridine to develop new derivatives that exhibit enhanced binding affinity to viral enzymes. This has opened up new avenues for drug discovery against emerging pathogens.

The agrochemical industry has also benefited from the applications of 2-Chloro-6-iodopyridine. Its structural motifs are often incorporated into herbicides and pesticides designed to target specific enzymatic pathways in weeds or pests. For example, derivatives of 2-Chloro-6-iodopyridine have been shown to inhibit acetolactate synthase (ALS), an enzyme essential for plant amino acid biosynthesis. By disrupting this pathway, these compounds effectively inhibit weed growth while minimizing toxicity to crops.

The synthesis of 2-Chloro-6-iodopyridine itself is an area of active research. While traditional methods involve halogen exchange reactions on pyridine precursors, newer approaches have focused on greener and more efficient synthetic routes. For instance, recent advances in photoredox catalysis have enabled the direct functionalization of pyridine rings under mild conditions. These methods not only improve yield but also reduce waste, aligning with the growing emphasis on sustainable chemistry.

The biological activity of compounds derived from 2-Chloro-6-iodopyridine has been thoroughly investigated. Studies have highlighted its potential in developing kinase inhibitors, which are widely used in cancer therapy. By modifying the substituents on the pyridine ring, researchers can fine-tune the binding properties of these inhibitors to target specific kinases involved in tumor growth and progression. This level of structural customization underscores the importance of intermediates like 2-Chloro-6-iodopyridine in drug development pipelines.

In conclusion, 2-Chloro-6-iodopyridine (CAS No: 258506-66-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique reactivity and structural features make it an indispensable tool for synthetic chemists. As research continues to uncover new biological targets and synthetic methodologies, the importance of intermediates like this will only grow. The ongoing development of novel derivatives and synthetic strategies ensures that 2-Chloro-6-iodopyridine will remain at the forefront of chemical innovation for years to come.

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Amadis Chemical Company Limited
(CAS:258506-66-0)2-Chloro-6-iodopyridine
A818050
Purity:99%
Quantity:25g
Price ($):231.0
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